2-Oxocyclooctane-1-carboxylic acid

Description

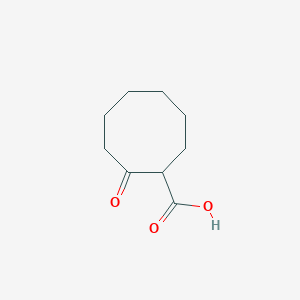

Structure

3D Structure

Properties

IUPAC Name |

2-oxocyclooctane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-8-6-4-2-1-3-5-7(8)9(11)12/h7H,1-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIDPVBORQLWOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(=O)C(CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80614402 | |

| Record name | 2-Oxocyclooctane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166337-88-8 | |

| Record name | 2-Oxocyclooctane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Transformations Involving 2 Oxocyclooctane 1 Carboxylic Acid

Reactive Pathways of the Carbonyl Group in 2-Oxocyclooctane-1-carboxylic Acid

The carbonyl group in 2-Oxocyclooctane-1-carboxylic acid is a primary site for various chemical reactions, including nucleophilic additions and alpha-functionalization.

The carbonyl carbon in 2-Oxocyclooctane-1-carboxylic acid is electrophilic and susceptible to attack by nucleophiles. This leads to nucleophilic addition reactions, a fundamental process for many carbonyl compounds. jackwestin.com

Condensation reactions, where two molecules combine with the elimination of a small molecule like water, are also a key feature of its reactivity. libretexts.orgck12.org For instance, in an intramolecular sense, a Dieckmann condensation, which is an intramolecular reaction of a molecule with two ester groups, can lead to the formation of cyclic β-keto esters. libretexts.orgbyjus.com While 2-Oxocyclooctane-1-carboxylic acid itself doesn't have two ester groups, its derivatives can be engineered to undergo such cyclizations. The Claisen condensation, a related reaction between two esters or an ester and another carbonyl compound in the presence of a strong base, results in the formation of β-keto esters or β-diketones. libretexts.orgbyjus.comnumberanalytics.com

Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a specific type of condensation reaction. libretexts.orgck12.org This reaction is typically catalyzed by a strong acid. libretexts.orgck12.org

The presence of a proton on the carbon alpha to the carbonyl group allows for the formation of an enolate ion. This enolate is a key intermediate in various alpha-functionalization reactions. The formation of the enolate is typically achieved by using a suitable base.

Transannular C-H functionalization has been demonstrated in cycloalkane carboxylic acids. For example, the arylation of cyclobutane (B1203170) carboxylic acids has been achieved, and while Cu(OAc)₂ was found to be the optimal oxidant for α-quaternary carboxylic acids, AgOAc proved optimal for simple, non-quaternized cyclobutane carboxylic acid. nih.gov

Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group of 2-Oxocyclooctane-1-carboxylic acid is another center of reactivity, participating in nucleophilic acyl substitutions, decarboxylation reactions, and redox chemistry.

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acids and their derivatives. masterorganicchemistry.comyoutube.comlibretexts.org This reaction involves the replacement of the hydroxyl group of the carboxylic acid with a nucleophile. jackwestin.com The reactivity of carboxylic acid derivatives generally follows the order: acid chlorides > acid anhydrides > esters ≈ carboxylic acids > amides. youtube.com

The direct conversion of a carboxylic acid to a more reactive derivative, such as an acid chloride, is often a necessary first step for further transformations. openstax.org For example, treatment with thionyl chloride (SOCl₂) converts carboxylic acids into acid chlorides. openstax.org These acid chlorides can then be readily converted to other derivatives like esters and amides. libretexts.org The formation of amides directly from carboxylic acids and amines can be challenging due to acid-base reactions, but coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate this transformation. libretexts.org

The following table summarizes some common nucleophilic acyl substitution reactions for the formation of various carboxylic acid derivatives:

| Starting Material | Reagent(s) | Product | Reaction Type |

| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acid Chloride | Nucleophilic Acyl Substitution |

| Carboxylic Acid | Alcohol, Strong Acid Catalyst | Ester | Fischer Esterification (Nucleophilic Acyl Substitution) jackwestin.comlibretexts.org |

| Carboxylic Acid | Amine, DCC | Amide | Nucleophilic Acyl Substitution libretexts.org |

| Acid Chloride | Carboxylate | Acid Anhydride | Nucleophilic Acyl Substitution masterorganicchemistry.com |

| Acid Chloride | Alcohol | Ester | Nucleophilic Acyl Substitution libretexts.org |

| Acid Chloride | Amine | Amide | Nucleophilic Acyl Substitution libretexts.org |

This table provides a general overview of common derivative formations.

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant transformation of carboxylic acids, providing a powerful method for forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. magtech.com.cnrsc.orgresearchgate.net These reactions are advantageous as they often use readily available carboxylic acids and produce only CO₂ as a byproduct. magtech.com.cn

Decarboxylative cross-coupling reactions have emerged as a modern strategy for C-C bond formation, often catalyzed by transition metals. rsc.orgwikipedia.org These reactions can be viewed as alternatives to traditional cross-coupling reactions that use organometallic reagents. rsc.org For instance, the coupling of carboxylic acids with organic halides can lead to the formation of new C-C bonds. wikipedia.org Both C(sp³)–C(sp³) and C(sp³)–C(sp²) bond formations have been achieved through double decarboxylative coupling reactions. nih.gov

The following table illustrates examples of decarboxylative C-C bond forming reactions:

| Reactants | Catalyst/Reagents | Product Type | Reference |

| (Hetero)benzylic carboxylic acids | AgNO₃, K₂S₂O₈ | (Hetero)aryl-substituted ethanes | nih.gov |

| Aliphatic carboxylic acids and cinnamic acid derivatives | AgNO₃, Copper(0) | β-alkyl styrene (B11656) derivatives | nih.gov |

| Aliphatic acids and aryl halides | Iridium photocatalyst, Ni(0) | Arylated alkanes | princeton.edu |

This table showcases the versatility of decarboxylative coupling for C-C bond formation.

The carboxyl group can also participate in redox reactions. Oxidative decarboxylation is a process where decarboxylation is accompanied by oxidation. wikipedia.org This is a fundamental transformation in many biological processes. researchgate.net For example, the conversion of α-keto acids to acyl-CoA involves oxidative decarboxylation. researchgate.net

In synthetic chemistry, oxidative decarboxylation can be achieved using various reagents and conditions. For example, photocatalytic oxidative decarboxylation of carboxylic acids using O₂ has been reported with various catalysts under light irradiation. nih.gov This method can be used to synthesize ketones and aldehydes from carboxylic acids. nih.gov The Hunsdiecker reaction, where a silver salt of a carboxylic acid reacts with bromine to form an organobromide, is another example of oxidative decarboxylation. libretexts.org

Transannular Interactions and Their Influence on Reactivity within Medium-Sized Rings

Medium-sized rings, such as the eight-membered carbocycle of 2-oxocyclooctane-1-carboxylic acid, exhibit unique chemical properties due to their distinct conformational landscapes. The conformational preferences in these rings are significantly governed by the minimization of repulsive non-bonded transannular interactions, which are steric interactions between atoms across the ring. rsc.org In cyclooctane (B165968), for instance, the preferred conformation results in hydrogens pointing towards the space that would be occupied by a bridging carbon in a corresponding bicyclo[3.3.1]nonane system. ic.ac.uk This proximity leads to van der Waals repulsion, an effect known as transannular strain, which raises the energy of the conformation. ic.ac.uk

The presence of functional groups on the cyclooctane ring, as in 2-oxocyclooctane-1-carboxylic acid, further complicates these interactions. The reactivity of such functional groups can be unusual, often leading to non-classical products. uni-due.de This is because the conformational flexibility of the cyclooctane ring allows it to adopt conformations that facilitate transannular reactions, where a reaction occurs between two non-adjacent atoms in the ring. nih.gov Cyclooctane derivatives are well-known for their propensity to undergo such reactions, making them intriguing subjects for exploring novel synthetic pathways to polycyclic structures. nih.gov

Computational and spectroscopic methods are crucial for understanding these complex interactions. uni-due.de For example, the conformational landscape of cyclooctanone (B32682), a closely related compound, has been characterized using broadband rotational spectroscopy combined with quantum-chemistry calculations. rsc.org These studies revealed that cyclooctanone predominantly exists in a boat-chair conformation, a preference driven by the need to minimize repulsive transannular forces. rsc.org The relationship between the structure and reactivity in medium-sized rings is not always straightforward due to these pervasive transannular interactions. uni-due.de The study of these interactions is critical for predicting and controlling the outcomes of reactions involving compounds like 2-oxocyclooctane-1-carboxylic acid.

| Factor | Description | Consequence for 2-Oxocyclooctane-1-carboxylic acid | Reference |

|---|---|---|---|

| Transannular Strain | Repulsive interactions between non-bonded atoms across the ring due to their close proximity in certain conformations. | Influences conformational preferences, potentially raising the ground state energy and affecting reaction barriers. | rsc.orgic.ac.uk |

| Conformational Flexibility | The ability of the eight-membered ring to adopt various conformations, such as boat-chair and twist-boat forms. | Allows the molecule to access transition states for transannular reactions that are not possible in rigid systems. | nih.govresearchgate.net |

| Functional Group Proximity | The ketone and carboxylic acid groups can be brought into close proximity to other parts of the ring through conformational changes. | Can lead to intramolecular reactions, such as cyclizations or rearrangements, yielding polycyclic products. | uni-due.denih.gov |

Catalytic Transformations and Mechanistic Pathways (e.g., metallaphotoredox catalysis, transition-metal catalysis)

The carboxylic acid functional group is a versatile handle for chemical transformations. nih.gov Recent advances in catalysis have enabled the use of aliphatic carboxylic acids, such as 2-oxocyclooctane-1-carboxylic acid, in a variety of coupling reactions through decarboxylative strategies. nih.govprinceton.edu These methods leverage the extrusion of carbon dioxide (CO₂) to generate reactive intermediates. nih.gov

Metallaphotoredox Catalysis:

A prominent strategy is metallaphotoredox catalysis, which merges photoredox catalysis with transition metal catalysis. princeton.edu This dual catalytic system enables the activation of stable aliphatic carboxylic acids under mild conditions. nih.govprinceton.edu The general mechanism for a decarboxylative cross-coupling reaction proceeds as follows:

A photocatalyst, upon excitation by visible light, becomes a potent oxidant. princeton.eduprinceton.edu

The excited photocatalyst oxidizes a carboxylate anion (formed from the carboxylic acid) via a single-electron transfer (SET) event. princeton.eduprinceton.edu

The resulting carboxy radical rapidly undergoes decarboxylation (extrusion of CO₂) to generate a carbon-centered radical. princeton.edu

Concurrently, a transition metal catalyst (commonly nickel or copper) undergoes oxidative addition with a coupling partner (e.g., an aryl halide) to form a higher-valent metal intermediate. princeton.edu

This intermediate traps the carbon-centered radical, and subsequent reductive elimination forges the new carbon-carbon or carbon-heteroatom bond, regenerating the active form of the transition metal catalyst. nih.govprinceton.edu

This powerful approach has been used for diverse transformations including arylation, alkylation, amination, and trifluoromethylation of aliphatic carboxylic acids. nih.govprinceton.edu

Transition-Metal Catalysis:

Traditional transition-metal catalysis also offers pathways for the transformation of carboxylic acids. illinois.edu These reactions often involve the in-situ generation of a carbon nucleophile through decarboxylation catalyzed by a transition metal. illinois.edu Metals such as palladium, copper, nickel, and silver have been employed in decarboxylative coupling reactions. rsc.org For example, transition-metal-catalyzed decarbonylation of aliphatic carboxylic acids can produce olefins. rsc.org The synthesis of eight-membered carbocycles themselves can be achieved through transition-metal-catalyzed cycloaddition reactions, highlighting the importance of these metals in both the formation and functionalization of such ring systems. nih.gov

The choice of catalyst and reaction conditions can direct the reaction towards different products. For instance, while some conditions promote decarboxylative coupling, others might lead to olefination. nih.gov These catalytic methods provide powerful tools for modifying complex molecules like 2-oxocyclooctane-1-carboxylic acid, enabling the construction of new bonds and the synthesis of novel derivatives.

| Catalytic Strategy | Key Features | Typical Metals | Potential Transformation of 2-Oxocyclooctane-1-carboxylic acid | Reference |

|---|---|---|---|---|

| Metallaphotoredox Catalysis | Uses a photocatalyst and a transition metal co-catalyst; proceeds via radical intermediates under mild, visible-light conditions. | Iridium or Ruthenium (photocatalyst), Nickel or Copper (co-catalyst) | Decarboxylative arylation, alkylation, or amination at the C1 position. | nih.govprinceton.eduprinceton.edu |

| Transition-Metal-Catalyzed Decarboxylative Coupling | Generates a carbon nucleophile or organometallic intermediate via metal-mediated decarboxylation. | Palladium, Copper, Nickel, Silver | Coupling with aryl halides, alkynes, or other electrophiles at the C1 position. | illinois.edursc.org |

| Transition-Metal-Catalyzed Decarbonylation | Removes the carboxyl group as carbon monoxide (CO) to form an olefin. | Palladium, Iridium, Iron, Nickel | Formation of a double bond adjacent to the C1 position. | rsc.org |

Conformational Analysis and Dynamics of the Cyclooctanone Ring System

Theoretical and Experimental Characterization of Preferred Conformations

The eight-membered ring of cyclooctanone (B32682) is not flat. Instead, it adopts puckered three-dimensional structures to minimize internal strain. Extensive research, combining quantum-chemistry calculations and experimental techniques like broadband rotational spectroscopy, has identified several key low-energy conformations. kcl.ac.ukrsc.orgkcl.ac.uk

The most stable and predominant conformation for cyclooctanone is the boat-chair (BC) form. kcl.ac.ukkcl.ac.uk In this arrangement, the molecule resembles a boat at one end and a chair at the other, providing a balance that minimizes unfavorable interactions. Following the boat-chair in terms of stability is the twisted boat-chair (TBC) conformation. kcl.ac.ukrsc.org Studies have revealed that cyclooctanone exists predominantly in the global minimum boat-chair conformation, with a significant energy difference separating it from other conformers. kcl.ac.ukkcl.ac.uk The relative abundance of the most stable boat-chair conformer compared to the twisted boat-chair has been determined to be as high as 40:1. kcl.ac.ukrsc.orgkcl.ac.uk

Computational studies have predicted the existence of several conformers within a relatively small energy range (less than 10 kJ/mol), highlighting the flexible nature of the eight-membered ring. kcl.ac.uk Experimental data from NMR, vibrational, and rotational spectroscopy have corroborated the presence of the boat-chair configuration as the primary conformation. kcl.ac.uk

Energetic Barriers for Conformational Interconversion

The different conformations of cyclooctanone are not static; they can interconvert through processes like pseudorotation and ring inversion. These processes involve passing through higher-energy transition states, and the energy required to do so is known as the energetic barrier.

Influence of Substituents on Conformational Preferences

The introduction of substituents onto the cyclooctanone ring can significantly alter the conformational landscape. The size, polarity, and position of the substituent can shift the equilibrium between different conformations.

For instance, in the case of 2-halocyclooctanones , the halogen atom's presence will influence the stability of the various boat-chair and twisted boat-chair conformations. The interplay between steric hindrance and electrostatic interactions (dipole-dipole interactions between the carbonyl group and the carbon-halogen bond) will determine the preferred arrangement. While specific studies on 2-halocyclooctanones are not detailed in the provided search results, general principles of substituent effects on cyclic systems suggest that the substituent will preferentially occupy a position that minimizes unfavorable interactions. nih.gov

The positioning of the carboxylic acid group in "2-Oxocyclooctane-1-carboxylic acid" is also critical. Its interaction with the carbonyl group and the ring itself will dictate the most stable conformation. The potential for intramolecular hydrogen bonding between the carboxylic acid proton and the carbonyl oxygen could further stabilize certain conformations.

Intramolecular Interactions Affecting Ring Stability and Reactivity

The conformational preferences in medium-sized rings like cyclooctanone are largely governed by the minimization of unfavorable intramolecular interactions. kcl.ac.ukrsc.org A key factor is transannular strain , which arises from steric repulsion between substituents on non-adjacent carbon atoms that are forced into close proximity due to the ring's geometry. wikipedia.orgassignmentpoint.com

Computational Chemistry and Theoretical Modeling of 2 Oxocyclooctane 1 Carboxylic Acid

Quantum Chemical Studies on Electronic Structure and Reactivity (e.g., DFT, Hartree-Fock)

Quantum chemical methods are fundamental to understanding the electronic properties of a molecule. Methods like Hartree-Fock (HF) theory and Density Functional Theory (DFT) are used to solve the Schrödinger equation, providing insights into electron distribution, molecular orbital energies, and reactivity. core.ac.ukresearchgate.net

Hartree-Fock is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. core.ac.ukarxiv.org While foundational, it does not fully account for electron correlation, which can be a limitation. DFT, on the other hand, has become a workhorse in computational chemistry because it includes effects of electron correlation in a computationally efficient manner. It calculates the electron density of a system to determine its energy and other properties. researchgate.net

For 2-Oxocyclooctane-1-carboxylic acid, these calculations can elucidate key aspects of its reactivity. The distribution of electron density reveals the most electron-rich and electron-poor sites, indicating likely points for nucleophilic or electrophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides a measure of the molecule's chemical stability and reactivity.

A typical output from a DFT study on 2-Oxocyclooctane-1-carboxylic acid would include calculated electronic properties, as illustrated in the hypothetical data table below.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -572.987 |

| HOMO Energy (eV) | -6.89 |

| LUMO Energy (eV) | -1.25 |

| HOMO-LUMO Gap (eV) | 5.64 |

| Dipole Moment (Debye) | 3.45 |

| Mulliken Charge on Carbonyl Carbon (C2) | +0.58 e |

| Mulliken Charge on Carboxyl Carbon (C1) | +0.72 e |

Molecular Dynamics Simulations for Conformational Landscapes

The eight-membered cyclooctane (B165968) ring is known for its significant conformational flexibility. The presence of a ketone and a carboxylic acid group in 2-Oxocyclooctane-1-carboxylic acid further complicates its three-dimensional structure. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the vast conformational space of such flexible molecules. nih.gov

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This provides a dynamic picture of the molecule, revealing which conformations (or shapes) are most stable and how the molecule transitions between them. Conformational analysis is crucial because the shape of a molecule often dictates its biological activity and physical properties. lumenlearning.comchemistrysteps.com For 2-Oxocyclooctane-1-carboxylic acid, identifying the low-energy conformers is key to understanding how it might interact with other molecules, such as enzyme active sites.

The simulation would map out the potential energy surface, identifying various local energy minima corresponding to stable or metastable conformers. The results can be presented as a table of conformers, ranked by their relative stability.

| Conformer ID | Description of Ring Conformation | Carboxylic Acid Orientation | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|---|

| Conf-1 | Boat-Chair | Equatorial-like | 0.00 | 45.2 |

| Conf-2 | Boat-Chair | Axial-like | 0.85 | 21.5 |

| Conf-3 | Crown | Equatorial-like | 1.50 | 9.8 |

| Conf-4 | Boat-Boat | Axial-like | 2.10 | 4.1 |

Reaction Pathway Exploration and Transition State Analysis

Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions. For 2-Oxocyclooctane-1-carboxylic acid, a beta-keto acid, a characteristic reaction is decarboxylation. mcat-review.org Theoretical methods can be used to explore the energy profile of this and other potential reactions.

This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is a critical step in understanding reaction kinetics. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. By calculating the structures and energies of reactants, products, intermediates, and transition states, a complete reaction pathway can be constructed. This analysis can confirm or refute proposed mechanisms and predict the feasibility of a reaction under different conditions.

For the decarboxylation of 2-Oxocyclooctane-1-carboxylic acid, computational studies could compare different potential pathways (e.g., concerted vs. stepwise) to determine the most favorable route.

| Reaction Step | Description | Calculated Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |

|---|---|---|---|

| Step 1: Tautomerization | Keto-enol equilibrium | 15.5 | +4.2 |

| Step 2: Decarboxylation (TS1) | Concerted loss of CO2 via cyclic transition state | 28.7 | -12.5 |

| Step 3: Decarboxylation (TS2) | Stepwise mechanism via zwitterionic intermediate | 35.1 | -12.5 |

Solvent Effects in Silico: Continuum Models and Explicit Solvation Approaches

The properties and reactivity of a molecule can be significantly altered by its environment, particularly the solvent. Computational models can account for solvent effects in two primary ways: continuum models and explicit solvation. researchgate.net

Continuum models (or implicit solvation models) treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is often used to calculate solvation free energies and to model reactions in solution.

Explicit solvation models provide a more detailed and accurate picture by surrounding the solute molecule with a number of individual solvent molecules (e.g., water). youtube.com This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which would be very important for the carboxylic acid and ketone groups of 2-Oxocyclooctane-1-carboxylic acid. While more computationally expensive, this method is essential for understanding phenomena like solvation shell structure. youtube.com

| Solvent | Dielectric Constant | Model Type | Calculated Solvation Free Energy (kcal/mol) | Calculated pKa Shift (ΔpKa) |

|---|---|---|---|---|

| Gas Phase | 1.0 | N/A | 0.0 | N/A |

| Chloroform | 4.8 | Continuum (PCM) | -4.8 | -2.1 |

| Ethanol | 24.6 | Continuum (PCM) | -8.2 | -4.5 |

| Water | 78.4 | Continuum (PCM) | -9.5 | -5.3 |

| Water | N/A | Explicit (MD) | -9.8 | -5.5 |

Application of Machine Learning and In Silico Screening in Compound Design

The fields of machine learning (ML) and artificial intelligence are revolutionizing computational chemistry and drug discovery. nih.gov For a molecule like 2-Oxocyclooctane-1-carboxylic acid, these techniques can be applied to accelerate the design and discovery of new derivatives with enhanced properties.

In silico screening involves using computational methods to evaluate large virtual libraries of compounds for their potential activity against a biological target. nih.gov This can rapidly identify promising candidates for further experimental study.

Machine learning models can be trained on existing chemical data to predict properties of new, un-synthesized molecules. chemrxiv.org For example, a model could be developed to predict the binding affinity of derivatives of 2-Oxocyclooctane-1-carboxylic acid to a specific enzyme. This allows for the intelligent design of new compounds, focusing synthetic efforts on molecules with the highest probability of success. These ML-guided approaches can significantly expand the accessible chemical space and accelerate the development of new functional molecules. nih.govchemrxiv.org

| Compound ID | Modification on Scaffold | Predicted Binding Affinity (kcal/mol) | Predicted ADMET Score* |

|---|---|---|---|

| Parent | None | -5.2 | 0.75 |

| Deriv-001 | C4-hydroxyl | -6.8 | 0.82 |

| Deriv-002 | C5-fluoro | -5.9 | 0.78 |

| Deriv-003 | Amide of carboxylic acid | -6.5 | 0.91 |

| Deriv-004 | C4-amino | -7.1 | 0.65 |

*ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) score is a composite score where higher is better.

Derivatives, Analogs, and Structure Reactivity Relationships

Synthesis and Reactivity of Modified Cyclooctane-Carboxylic Acid Structures

The synthesis of modified cyclooctane-carboxylic acid structures often leverages the reactivity of the cyclooctane (B165968) framework. A notable approach involves the transannular γ-C–H arylation of cycloalkane carboxylic acids, a method that has been successfully applied to rings ranging from cyclobutane (B1203170) to cyclooctane. nih.gov This strategy allows for the direct functionalization of the carbocyclic scaffold. nih.gov For instance, palladium-catalyzed arylation of cyclooctane carboxylic acid can be achieved, demonstrating the feasibility of molecular editing on saturated carbocycles. nih.gov

Another synthetic route to substituted cyclooctanes involves the radical cyclization of seven-membered lactones. This method, promoted by samarium diiodide (SmI2)–H2O, proceeds via an exo-mode of cyclization to generate substituted cyclooctanols, which can be further oxidized to the corresponding cyclooctanones. nih.gov This technique has proven effective for creating a variety of substituted cyclooctane structures. nih.gov

The reactivity of carboxylic acid derivatives is intrinsically linked to the stability of the leaving group in nucleophilic acyl substitution reactions. libretexts.orgyoutube.com Generally, reactivity decreases in the order of acid chlorides, anhydrides, thioesters, esters, and amides. libretexts.orgyoutube.comkhanacademy.org This trend is governed by the basicity of the leaving group; weaker bases are better leaving groups, leading to more reactive derivatives. libretexts.org

Investigation of Alpha-Substituted Cyclooctanone (B32682) Derivatives (e.g., 2-halocyclooctanones, 2-aminocyclooctane-1-carboxylic acid)

Alpha-substitution of cyclooctanone introduces a functional group adjacent to the carbonyl, influencing the molecule's conformation and reactivity.

2-Halocyclooctanones: The synthesis and conformational properties of 2-halocyclooctanones (where the halogen can be fluorine, chlorine, bromine, or iodine) have been studied. acs.org These compounds are typically synthesized and then analyzed using theoretical calculations and infrared spectroscopy. acs.org Conformational analysis reveals that these molecules primarily exist in forms derived from the boat-chair conformation of cyclooctanone. For 2-chloro-, 2-bromo-, and 2-iodocyclooctanone, the conformer with the halogen in a pseudo-equatorial position is generally preferred. acs.org

2-Aminocyclooctane-1-carboxylic acid: The synthesis of derivatives of 2-aminocyclooctane-1-carboxylic acid has been accomplished. For example, 2-amino-3,4-dihydroxycyclooctane-1-carboxylic acid has been synthesized from cis-9-azabicyclo[6.2.0]dec-6-en-10-one. nih.gov The synthetic sequence involves the transformation of the starting β-lactam into a protected amino ester, followed by oxidation of the double bond to introduce the dihydroxy functionality. nih.gov The stereochemistry of the resulting products is a critical aspect of the synthesis and is typically determined using 1D and 2D NMR spectroscopy and, in some cases, X-ray diffraction. nih.gov

The general mechanism for alpha-substitution reactions of carbonyl compounds can proceed through either a base-catalyzed (or base-promoted) pathway involving an enolate intermediate or an acid-catalyzed pathway via an enol intermediate. youtube.com The choice of conditions dictates the reactive intermediate and can influence the outcome of the reaction.

Exploration of Ring Size Effects on Reactivity and Conformation (e.g., comparison with cyclododecane (B45066) derivatives)

The size of the cycloalkane ring has a profound effect on its conformational preferences and reactivity, largely due to variations in ring strain. fiveable.melibretexts.org Ring strain is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (steric interactions across the ring). fiveable.melibretexts.orglibretexts.org

Cyclooctane is considered a conformationally complex cycloalkane, with several conformers of comparable energy. wikipedia.orgic.ac.uk The boat-chair conformation is generally the most stable, followed by the crown conformation. wikipedia.orglibretexts.org In contrast, larger rings like cyclododecane have more flexibility and can adopt conformations that minimize strain. researchgate.net The most stable conformation for cyclododecane is a square-like structure. researchgate.net

This difference in conformational flexibility and strain influences reactivity. For instance, reactions that can relieve ring strain are often more favorable in smaller, more strained rings. sketchy.comresearchgate.net In larger, more flexible rings like cyclododecane, transannular interactions can play a more significant role in dictating reaction pathways. researchgate.net

| Cycloalkane | Ring Size | Predominant Conformation | Relative Ring Strain |

|---|---|---|---|

| Cyclobutane | 4 | Puckered | High |

| Cyclopentane | 5 | Envelope | Low |

| Cyclohexane | 6 | Chair | Very Low |

| Cyclooctane | 8 | Boat-Chair | Moderate |

| Cyclododecane | 12 | Square-like | Low |

Stereochemical Aspects of Derivative Synthesis and Reactions

Stereochemistry is a critical consideration in the synthesis and reactions of cyclooctane derivatives. The three-dimensional arrangement of atoms can significantly influence the outcome of a reaction, leading to the selective formation of one stereoisomer over another.

In the synthesis of substituted cyclooctanes, such as through the radical cyclization of seven-membered lactones, high diastereoselectivity is often observed. nih.gov This means that one diastereomer is formed in much greater abundance than others. The specific stereochemical outcome can be probed using techniques like neutron diffraction, which can determine the configuration of chiral intermediates. nih.gov

Similarly, in the synthesis of 2-aminocyclooctane-1-carboxylic acid derivatives, the stereochemistry of the final products is carefully controlled and analyzed. nih.gov The use of chiral starting materials, such as (-)-levoglucosenone in other contexts, can lead to the stereoselective synthesis of complex chiral molecules. thieme.de

The conformational flexibility of the cyclooctane ring also has stereochemical implications. For cyclooctane rings and larger, it is possible for substituents to move from one face of the ring to the other through bond rotation, which can make the distinction between cis and trans isomers less meaningful than in smaller, more rigid rings. youtube.com However, for smaller rings (7-membered and below), this interconversion is not possible without breaking bonds. youtube.com

Applications and Synthetic Utility in Advanced Organic Synthesis

2-Oxocyclooctane-1-carboxylic Acid as a Chiral Building Block

The presence of a stereocenter at the C1 position makes chiral 2-oxocyclooctane-1-carboxylic acid a valuable precursor in asymmetric synthesis. The development of enantioselective methods to produce this compound is crucial for its application in synthesizing enantiomerically pure target molecules. While specific enantioselective syntheses of 2-oxocyclooctane-1-carboxylic acid itself are not extensively documented in readily available literature, the principles of asymmetric synthesis using similar chiral carboxylic acids are well-established. researchgate.net

The utility of chiral building blocks is a cornerstone of modern organic synthesis, allowing for the construction of complex molecules with precise stereochemical control. sigmaaldrich.commoldb.com The synthesis of chiral synthons often involves methods like asymmetric catalysis or the use of chiral auxiliaries. For instance, the enantioselective doubly decarboxylative cross-coupling of malonate half-amides with primary carboxylic acids, facilitated by a chiral ligand, demonstrates a powerful strategy for creating α-alkylated stereocenters. researchgate.net Such methodologies could potentially be adapted for the asymmetric synthesis of 2-oxocyclooctane-1-carboxylic acid.

The importance of chiral carboxylic acids is further highlighted by their use in the synthesis of a wide array of natural products and biologically active molecules. researchgate.net

Role in the Construction of Macrocyclic and Polycyclic Scaffolds

The eight-membered ring of 2-oxocyclooctane-1-carboxylic acid provides a ready-made scaffold for the construction of more complex macrocyclic and polycyclic systems. Macrocycles are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to challenging biological targets. nih.govnih.govcam.ac.uk

The carboxylic acid and ketone functionalities of the molecule offer multiple points for elaboration. For example, the carboxylic acid can be activated and coupled with amines or alcohols to form larger ring systems. nih.govnih.gov Ring-closing metathesis (RCM) is another powerful technique that could be employed by introducing appropriate unsaturation into a derivative of 2-oxocyclooctane-1-carboxylic acid. cam.ac.uk

Furthermore, intramolecular reactions can be utilized to form polycyclic structures. For instance, an intramolecular aldol (B89426) condensation could potentially lead to the formation of a bicyclic system. The inherent ring strain and conformational flexibility of the cyclooctane (B165968) ring can influence the stereochemical outcome of such cyclization reactions.

Integration into Multi-Step Synthetic Strategies (e.g., retrosynthetic analysis)

2-Oxocyclooctane-1-carboxylic acid can be a key component in multi-step synthetic sequences, and its structure lends itself to retrosynthetic analysis, a problem-solving technique for planning organic syntheses. noaa.govub.eduamazonaws.com In a retrosynthetic approach, the target molecule is conceptually broken down into simpler precursors. ub.eduamazonaws.com

For a complex target containing a functionalized cyclooctane ring, 2-oxocyclooctane-1-carboxylic acid or its ester could be identified as a key "retron," a structural fragment that can be formed by a known and reliable chemical reaction. The presence of both a ketone and a carboxylic acid allows for a variety of disconnection strategies. For example, the bond between the carbonyl carbon and the adjacent carbon can be disconnected via a Claisen condensation or related C-C bond-forming reaction.

The ability to perform multiple reactions in a specific sequence is fundamental to multi-step synthesis. youtube.com This often involves the use of protecting groups to mask one functional group while another is being transformed. youtube.com For example, the ketone in 2-oxocyclooctane-1-carboxylic acid could be protected as a ketal while the carboxylic acid is reduced or converted to another functional group. The development of one-pot, multi-step reactions is a growing area of interest, aiming to improve efficiency and reduce waste. youtube.comyoutube.comresearchgate.net

Table 1: Key Reactions in Multi-Step Synthesis Involving Carboxylic Acid Derivatives

| Reaction Type | Description | Relevance to 2-Oxocyclooctane-1-carboxylic acid |

| Esterification/Amidation | Conversion of the carboxylic acid to an ester or amide. | Enables further functionalization and coupling reactions. nih.gov |

| Reduction | Reduction of the carboxylic acid to a primary alcohol or the ketone to a secondary alcohol. | Creates new stereocenters and functional groups for further transformations. youtube.com |

| Oxidation | While the compound is already oxidized, further oxidative transformations on other parts of a more complex molecule are possible. | Can be used to introduce new functional groups. organic-chemistry.orgyoutube.com |

| Grignard Reaction | Addition of a Grignard reagent to the ketone. | A fundamental C-C bond-forming reaction to build complexity. youtube.com |

| Wittig Reaction | Conversion of the ketone to an alkene. | Introduces unsaturation for further reactions like metathesis. |

| Nucleophilic Acyl Substitution | The carboxylic acid can be converted to an acid chloride, which is a highly reactive intermediate for various nucleophilic attacks. youtube.comyoutube.com | A versatile method for introducing a wide range of functional groups. |

This table provides a conceptual overview of potential reactions and is not based on specific documented examples for 2-oxocyclooctane-1-carboxylic acid.

Spectroscopic Techniques in Mechanistic Elucidation and Structural Characterization

Advanced NMR Spectroscopic Techniques for Elucidating Reaction Mechanisms and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for probing the structural details of molecules. For 2-Oxocyclooctane-1-carboxylic acid, both ¹H and ¹³C NMR provide foundational information. The acidic proton of the carboxylic acid group typically appears as a broad singlet in the ¹H NMR spectrum, significantly downfield (around 10–12 ppm), a characteristic feature for carboxylic acids. libretexts.orglibretexts.org Protons on the carbon adjacent to the carboxylic acid are deshielded and absorb in the 2-3 ppm region. libretexts.orglibretexts.org The carbonyl carbon of the carboxylic acid exhibits a signal in the ¹³C NMR spectrum between 165 and 185 ppm. pressbooks.pub

To unravel complex reaction mechanisms and identify transient intermediates, advanced 2D NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear correlation technique helps establish proton-proton couplings within the cyclooctane (B165968) ring, aiding in the assignment of signals from the methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, providing a clear map of the C-H connections within the molecule. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. ipb.ptprinceton.edu This is particularly useful for confirming the connectivity between the protons on the cyclooctane ring and the carbonyl carbons of both the ketone and the carboxylic acid functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and conformational preferences of the cyclooctane ring and its substituents. ipb.pt

In mechanistic studies, these techniques can be used to monitor the disappearance of reactant signals and the appearance of new signals corresponding to intermediates and products. For instance, during a reaction involving the carboxyl group, changes in the chemical shift of the adjacent protons and carbons can be tracked. Similarly, reactions at the ketone carbonyl would lead to distinct changes in the NMR spectrum, which can be fully assigned using a combination of these 2D NMR methods.

| NMR Technique | Application for 2-Oxocyclooctane-1-carboxylic acid | Typical Chemical Shift Ranges (ppm) |

| ¹H NMR | Identification of acidic proton and protons on the cyclooctane ring. | Carboxylic acid O-H: ~10-12 (broad singlet)α-protons: ~2-3 |

| ¹³C NMR | Identification of carbonyl carbons and carbons of the cyclooctane ring. | Carboxylic acid C=O: ~165-185Ketone C=O: ~180-220 |

| COSY | Elucidation of ¹H-¹H coupling networks within the cyclooctane ring. | N/A (correlates proton signals) |

| HSQC | Correlation of directly bonded ¹H and ¹³C atoms. | N/A (correlates proton and carbon signals) |

| HMBC | Identification of 2-3 bond correlations between ¹H and ¹³C atoms, confirming functional group placement. | N/A (correlates proton and carbon signals) |

| NOESY | Determination of stereochemistry and conformational analysis through spatial proton-proton interactions. | N/A (correlates proton signals) |

Infrared and Raman Spectroscopy for Functional Group Transformations and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly effective for identifying functional groups and probing molecular structure and bonding. rsc.org For 2-Oxocyclooctane-1-carboxylic acid, these methods are particularly sensitive to the carboxylic acid and ketone moieties.

The IR spectrum of a carboxylic acid is characterized by several distinct absorptions. spectroscopyonline.com A very broad O-H stretching band is typically observed from 2500 to 3300 cm⁻¹, which is a result of strong hydrogen bonding between carboxylic acid molecules to form dimers. libretexts.orglibretexts.org The C=O stretch of the carboxylic acid appears as a strong, sharp band between 1700 and 1730 cm⁻¹, while the C-O stretch is found in the 1210-1320 cm⁻¹ region. spectroscopyonline.com The ketone carbonyl group also gives rise to a strong C=O stretching absorption, typically in the range of 1700-1725 cm⁻¹.

During a chemical transformation, IR spectroscopy can readily detect changes in these functional groups. For example:

Esterification: The disappearance of the broad O-H stretch and a shift in the C=O stretching frequency would indicate the conversion of the carboxylic acid to an ester.

Reduction of the ketone: The loss of the ketone's C=O stretching band and the appearance of a broad O-H stretching band (from the resulting alcohol) around 3200-3600 cm⁻¹ would be observed.

Decarboxylation: The disappearance of all characteristic carboxylic acid bands would signal the loss of the -COOH group. princeton.edu

Raman spectroscopy provides complementary information to IR. While C=O stretches are visible in both, non-polar bonds and symmetric vibrations often give stronger signals in Raman spectra. This can be advantageous for studying the hydrocarbon backbone of the cyclooctane ring.

Furthermore, conformational analysis of cyclic molecules like 2-halocyclooctanones has been successfully performed using IR spectroscopy, suggesting that similar studies could provide insights into the preferred conformations of 2-Oxocyclooctane-1-carboxylic acid in different environments. nih.gov The conformation of the carboxyl group itself, whether syn or anti, can also be investigated using advanced techniques like 2D-IR spectroscopy, as has been demonstrated for other carboxylic acids. nih.govresearchgate.net

| Spectroscopic Technique | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance for 2-Oxocyclooctane-1-carboxylic acid |

| Infrared (IR) | O-H stretch (Carboxylic acid dimer) | 2500-3300 (very broad) | Confirms the presence of the hydrogen-bonded carboxylic acid group. libretexts.orglibretexts.org |

| C-H stretch | 2850-3000 | Indicates the aliphatic cyclooctane ring. | |

| C=O stretch (Carboxylic acid) | 1700-1730 | Monitors reactions involving the carboxyl group. spectroscopyonline.com | |

| C=O stretch (Ketone) | 1700-1725 | Monitors reactions at the ketone functional group. | |

| C-O stretch | 1210-1320 | Further confirmation of the carboxylic acid group. spectroscopyonline.com | |

| O-H bend (wag) | 900-960 (broad) | A diagnostically useful peak for carboxylic acids. spectroscopyonline.com | |

| Raman | C=O stretch | ~1640-1740 | Complements IR data for carbonyl groups. |

| C-C stretch | ~800-1200 | Provides information on the cyclooctane ring skeleton. |

Mass Spectrometry in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of compounds and for gaining structural information through fragmentation patterns. pitt.edu When analyzing 2-Oxocyclooctane-1-carboxylic acid, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The fragmentation patterns observed in the mass spectrum are particularly useful for structural elucidation. Carboxylic acids often exhibit characteristic fragmentation pathways, including:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: A specific rearrangement involving a gamma-hydrogen transfer, which is common for compounds containing a carbonyl group. youtube.com

In the context of reaction monitoring, MS can be used to follow the progress of a reaction by measuring the abundance of reactant, intermediate, and product ions over time. This is often achieved by coupling a separation technique like gas chromatography (GC) or liquid chromatography (LC) to the mass spectrometer (GC-MS or LC-MS). This allows for the separation of different components of a reaction mixture before they are analyzed by the mass spectrometer, providing a clear picture of the reaction's progress and the identity of the products being formed. For instance, online mass spectrometry techniques have been used to identify the formation of carboxylic acids in real-time. nih.gov The thermal decomposition of organic acids in an aerosol mass spectrometer often leads to a characteristic signal at m/z 44 (CO₂⁺), which can serve as a marker for the presence of carboxylic acids. mdpi.com

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for 2-Oxocyclooctane-1-carboxylic Acid Transformations

The transformation of 2-Oxocyclooctane-1-carboxylic acid, primarily through decarboxylation to form cyclooctanone (B32682), is a key reaction that continues to attract research interest. While thermal decarboxylation is possible, the development of advanced catalytic systems is crucial for achieving higher efficiency, selectivity, and milder reaction conditions.

Heterogeneous catalysis using metal oxides has been a cornerstone of ketonic decarboxylation research for decades. acs.org Studies on various carboxylic acids have identified monoclinic zirconia (ZrO₂), ceria (CeO₂), and manganese dioxide (MnO₂) as highly effective catalysts that proceed via a β-keto acid intermediate. acs.orgnih.govwikipedia.org The mechanism on these surfaces involves the activation of the carbonyl group by a metal atom, which facilitates the crucial C-C bond cleavage. acs.org For the synthesis of large-ring ketones like cyclooctanone from dicarboxylic acids, a process known as the Ruzicka cyclization, catalysts based on thorium and cerium salts have been historically significant. wikipedia.org Modern research is focused on improving these systems, with catalysts like MnO₂/Al₂O₃ being explored for the synthesis of cyclic ketones such as cyclopentanone. researchgate.net The future for 2-Oxocyclooctane-1-carboxylic acid transformations lies in designing next-generation solid catalysts with optimized activity and selectivity, potentially using mixed metal oxides or single-atom catalysts to reduce costs and enhance performance. rsc.org

Homogeneous catalysis also offers promising avenues. For instance, iron(III) chloride (FeCl₃) has been shown to effectively catalyze the decarboxylative alkylation of β-keto acids. researchgate.net Furthermore, photoredox catalysis, often coupled with metals like copper, enables a wide range of decarboxylative functionalizations, including halogenation, under very mild conditions. organic-chemistry.org These methods could be adapted for 2-Oxocyclooctane-1-carboxylic acid to create novel cyclooctanone derivatives that are otherwise difficult to access.

| Catalyst Type | Specific Examples | Transformation | Key Findings & Relevance | Reference |

|---|---|---|---|---|

| Heterogeneous (Metal Oxide) | ZrO₂, TiO₂, MnO₂, CeO₂ | Ketonic Decarboxylation | Catalyzes the conversion of carboxylic acids to ketones via a β-keto acid intermediate. Directly applicable to the decarboxylation of 2-Oxocyclooctane-1-carboxylic acid to cyclooctanone. acs.orgnih.govwikipedia.org | acs.orgnih.govwikipedia.org |

| Heterogeneous (Ruzicka) | Thorium, Cerium, Yttrium Salts | Intramolecular Ketonization | Classic method for synthesizing large-ring ketones (macrocycles) from dicarboxylic acids, demonstrating the feasibility of forming the cyclooctanone ring catalytically. wikipedia.org | wikipedia.org |

| Homogeneous (Lewis Acid) | FeCl₃ | Decarboxylative Alkylation | Enables the formation of α-substituted ketones from β-keto acids, a potential route to functionalized cyclooctanone derivatives. researchgate.net | researchgate.net |

| Homogeneous (Photoredox) | Iridium or Ruthenium photocatalyst with Copper | Decarboxylative Halogenation/Fluorination | Allows for functionalization under mild, light-induced conditions, offering a pathway to novel halogenated cyclooctanone building blocks. organic-chemistry.org | organic-chemistry.org |

Biocatalytic Approaches and Enzymatic Transformations

Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical methods for transforming carboxylic acids. The use of enzymes offers exceptional selectivity, often under mild aqueous conditions, which is highly desirable for green chemistry.

For 2-Oxocyclooctane-1-carboxylic acid, enzymatic decarboxylation is a particularly attractive research direction. While enzymes that act specifically on this substrate are not yet widely reported, related biocatalytic decarboxylations highlight the potential. For example, an enzyme from Alcaligenes bronchisepticus has been shown to catalyze the asymmetric decarboxylation of certain malonic acid derivatives, demonstrating that enzymes can facilitate this key transformation to produce chiral products. nih.gov Such a reaction is considered a biocatalytic protonation of a "carbanion equivalent" in an aqueous environment. nih.gov

Another promising area is the use of fatty acid photodecarboxylases (FAPs), such as CvFAP from Chlorella variabilis. tudelft.nl These light-activated enzymes catalyze the efficient decarboxylation of fatty acids to alkanes. tudelft.nl Research into engineering the substrate scope of FAPs could lead to variants capable of accepting cyclic β-keto acids like 2-Oxocyclooctane-1-carboxylic acid, providing a light-driven, reagent-free route to cyclooctanone. The combination of different enzyme classes in one-pot cascades is also a growing trend, allowing for multi-step syntheses without isolating intermediates. entrechem.com

| Enzyme Class | Example/Principle | Potential Application | Key Advantage | Reference |

|---|---|---|---|---|

| Decarboxylase | α-Aryl-decarboxylating enzyme from Alcaligenes bronchisepticus | Asymmetric decarboxylation | Potential for creating chiral centers via stereoselective protonation; operates in aqueous media without cofactors like ATP. nih.gov | nih.gov |

| Fatty Acid Photodecarboxylase (FAP) | CvFAP from Chlorella variabilis | Light-driven decarboxylation | Uses visible light as the energy source, avoiding harsh reagents and high temperatures. Highly sustainable. tudelft.nl | tudelft.nl |

| Chemoenzymatic Cascades | Combination of metal catalysts and enzymes (e.g., reductases, transaminases) | One-pot multi-step synthesis | Combines the reactivity of metal catalysts with the selectivity of enzymes to build molecular complexity efficiently. entrechem.com | entrechem.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with continuous flow reactors and automated platforms represents a significant leap forward in process efficiency, safety, and scalability. These technologies are particularly well-suited for the synthesis and transformation of compounds like 2-Oxocyclooctane-1-carboxylic acid.

Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which is critical for managing sensitive intermediates and exothermic reactions. flinders.edu.au For the production of 2-Oxocyclooctane-1-carboxylic acid, continuous flow reactors using palladium catalysts have been suggested as a method to optimize yield, although their scalability requires further verification. vulcanchem.com The successful development of a continuous manufacturing process for 3-oxocyclobutane-1-carboxylic acid, which integrates decarboxylation, extraction, and separation, demonstrates the immense potential of this approach for related cyclic keto acids. digitellinc.com This process resulted in a 20-fold energy saving and a significant reduction in waste compared to traditional batch methods. digitellinc.com

Furthermore, flow reactors are ideal for reactions involving gases, such as carboxylation using CO₂. Tube-in-tube gas-permeable membrane reactors have been developed for the efficient synthesis of carboxylic acids from Grignard reagents and CO₂ in a flow system. durham.ac.uk This technology could be applied to the synthesis of 2-Oxocyclooctane-1-carboxylic acid itself. The coupling of flow systems with automated controls and in-line purification allows for the rapid generation of compound libraries and accelerates process optimization, moving towards a "machine-assisted" approach to chemical synthesis. flinders.edu.audurham.ac.uk

Computational Design of Novel 2-Oxocyclooctane-1-carboxylic Acid Derivatives with Targeted Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. For 2-Oxocyclooctane-1-carboxylic acid, these methods can provide profound insights into its transformations and guide the design of new derivatives with specific, targeted properties.

Theoretical studies have been instrumental in elucidating the mechanism of decarboxylation for β-keto acids. nih.govmasterorganicchemistry.com DFT calculations have confirmed that the reaction proceeds through a cyclic, six-atom transition state, which explains why the β-carbonyl group is essential for this facile reaction. chemistryscore.comyoutube.com These studies have also shown that the pathway involving a β-keto acid intermediate is kinetically favored over other proposed mechanisms in catalytic ketonization on metal oxide surfaces. nih.gov

For cyclic systems, computational models can analyze how ring strain and conformational preferences influence reactivity. Studies on related cyclic molecules, like cyclohexanedione, have investigated the keto-enol tautomerism and the high energy barrier for this process, which is critical for understanding the behavior of the β-dicarbonyl moiety. researchgate.net By applying these computational tools to the eight-membered ring of 2-Oxocyclooctane-1-carboxylic acid, researchers can predict how substituents at various positions on the ring will affect the stability of the enol intermediate and the activation energy of decarboxylation. This allows for the in silico design of novel derivatives with either enhanced or suppressed reactivity, depending on the desired application. For example, derivatives could be designed to be more stable for isolation or more reactive for use in a subsequent one-pot reaction.

| Computational Method | System Studied | Key Insight | Relevance to 2-Oxocyclooctane-1-carboxylic Acid Design | Reference |

|---|---|---|---|---|

| DFT & MP4SDTQ | Formylacetic acid, Acetoacetic acid | Calculated activation barriers and confirmed a cyclic transition state for decarboxylation. nih.govmasterorganicchemistry.com | Provides a baseline for understanding the intrinsic reactivity and mechanism of decarboxylation. | nih.govmasterorganicchemistry.com |

| Periodic DFT Slab Model | Acetic acid on monoclinic zirconia | Showed the β-keto acid pathway is kinetically favored in heterogeneous catalysis. nih.gov | Helps in selecting and optimizing catalysts for the decarboxylation to cyclooctanone. | nih.gov |

| DFT (B3LYP) | Cyclohexanedione | Investigated keto-enol tautomerism and interconversion barriers in a cyclic system. researchgate.net | Models how the cyclic structure affects tautomerism and reactivity, guiding the design of derivatives with specific conformational and electronic properties. | researchgate.net |

Q & A

Basic: What are the key synthetic routes for 2-oxocyclooctane-1-carboxylic acid, and how can regioselectivity be optimized?

Methodological Answer:

The compound can be synthesized via cyclization of β-lactam precursors or azidolysis of bicyclic intermediates. To optimize regioselectivity, reaction conditions (e.g., solvent polarity, temperature) must be tailored to favor kinetic vs. thermodynamic pathways. Computational methods like Density Functional Theory (DFT) can predict regioselectivity by analyzing transition-state energies and charge distribution . For example, the B3LYP/6-31+G(d,p) level of theory effectively models cyclooctane ring strain and substituent effects, guiding experimental design .

Advanced: How can computational chemistry resolve contradictions in experimental data for cyclooctane derivatives?

Methodological Answer:

Discrepancies in regioselectivity or stereochemical outcomes often arise from competing reaction pathways. DFT calculations (e.g., Gaussian 16) can model intermediate geometries, activation barriers, and orbital interactions to identify dominant pathways . For instance, crystallographic data (CCDC-2064456) validates computational predictions by confirming bond angles and torsional strain in bicyclic β-lactam derivatives . Cross-referencing experimental NMR/IR spectra with simulated spectra from optimized structures can resolve ambiguities in product identification .

Basic: What spectroscopic techniques are critical for characterizing 2-oxocyclooctane-1-carboxylic acid?

Methodological Answer:

NMR : and NMR identify cyclooctane ring protons and carbonyl groups. The oxo group at C2 deshields adjacent carbons, shifting signals downfield (e.g., C1 carboxyl at ~170 ppm) .

IR : Strong absorption bands at ~1700 cm (C=O stretch) and ~2500-3300 cm (O-H stretch of carboxylic acid) confirm functional groups.

X-ray Crystallography : Resolves ring conformation and hydrogen-bonding networks in crystalline forms .

Advanced: How does the oxo group influence the reactivity of cyclooctane-1-carboxylic acid derivatives?

Methodological Answer:

The oxo group introduces electronic and steric effects:

- Electronic : The electron-withdrawing ketone destabilizes the cyclooctane ring, increasing susceptibility to nucleophilic attack at C2.

- Steric : The planar sp-hybridized C2 creates torsional strain, favoring ring-opening reactions. DFT studies show that substituents at C3/C4 modulate strain via steric bulk or electron donation . For example, dihydroxy substitution at C3/C4 stabilizes intermediates via intramolecular hydrogen bonding, as shown in bicyclic lactone derivatives .

Basic: How should researchers handle stability concerns during storage and reactions?

Methodological Answer:

- Storage : Keep under inert atmosphere (N/Ar) at -20°C to prevent oxidation. Avoid exposure to moisture or light, which may catalyze decomposition .

- Reaction Conditions : Use anhydrous solvents (e.g., THF, DCM) and low temperatures (0–25°C) to minimize side reactions. Monitor stability via TLC or in-situ FTIR .

Advanced: What strategies mitigate hazardous decomposition products during high-temperature reactions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Identifies decomposition thresholds (e.g., >150°C for cyclooctane derivatives).

- Inert Conditions : Conduct reactions under vacuum or with scavengers (e.g., molecular sieves) to trap reactive byproducts like CO or ketenes .

- Quenching Protocols : Rapid cooling and neutralization (e.g., NaHCO for acidic byproducts) prevent exothermic cascades .

Basic: How to design a reproducible synthesis protocol for academic validation?

Methodological Answer:

- Stepwise Documentation : Detail reaction stoichiometry, purification methods (e.g., column chromatography with R values), and characterization data (NMR, HRMS) .

- Control Experiments : Include blank runs (no catalyst) and replicates to assess yield variability.

- Supporting Information : Provide crystallographic data (CCDC codes), computational input files, and raw spectral data in supplemental materials .

Advanced: How can researchers address contradictory data in multi-step syntheses?

Methodological Answer:

- Isolation of Intermediates : Characterize each step (e.g., azidolysis, lactonization) to pinpoint inconsistencies.

- Kinetic vs. Thermodynamic Control : Use variable-temperature NMR to identify competing pathways. For example, low temperatures may favor kinetic products, while prolonged heating shifts equilibrium .

- Collaborative Validation : Share samples with independent labs for cross-verification of spectral and crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.